
1-(2-((4-((2,6-Dichloro-4-nitrophenyl)azo)-m-tolyl)ethylamino)ethyl)pyridinium hydrogen sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-((4-((2,6-Dichloro-4-nitrophenyl)azo)-m-tolyl)ethylamino)ethyl)pyridinium hydrogen sulphate is a complex organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of a pyridinium ring, azo linkage, and nitrophenyl groups, which contribute to its reactivity and functionality in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((4-((2,6-Dichloro-4-nitrophenyl)azo)-m-tolyl)ethylamino)ethyl)pyridinium hydrogen sulphate typically involves a multi-step process. The initial step often includes the formation of the azo compound through a diazotization reaction, where 2,6-dichloro-4-nitroaniline is treated with nitrous acid to form the diazonium salt. This intermediate is then coupled with m-toluidine to form the azo compound.
The next step involves the alkylation of the azo compound with 2-bromoethylamine to introduce the ethylamino group. Finally, the pyridinium ring is introduced through a quaternization reaction with pyridine, followed by the addition of hydrogen sulphate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-((4-((2,6-Dichloro-4-nitrophenyl)azo)-m-tolyl)ethylamino)ethyl)pyridinium hydrogen sulphate undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl groups can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.
Reduction: The azo linkage can be reduced to form amines.
Substitution: The chloro groups can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of hydroxyl or amino derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-((4-((2,6-Dichloro-4-nitrophenyl)azo)-m-tolyl)ethylamino)ethyl)pyridinium hydrogen sulphate has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(2-((4-((2,6-Dichloro-4-nitrophenyl)azo)-m-tolyl)ethylamino)ethyl)pyridinium hydrogen sulphate involves its interaction with specific molecular targets and pathways. The compound’s azo linkage and nitrophenyl groups enable it to interact with enzymes and proteins, potentially inhibiting their activity. The pyridinium ring may also facilitate binding to nucleic acids, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)pyridinium hydroxide
- 1-(2-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)pyridinium chloride
Uniqueness
1-(2-((4-((2,6-Dichloro-4-nitrophenyl)azo)-m-tolyl)ethylamino)ethyl)pyridinium hydrogen sulphate is unique due to the presence of the m-tolyl group, which can influence its reactivity and interaction with other molecules. This structural variation can lead to differences in its chemical behavior and applications compared to similar compounds.
Eigenschaften
CAS-Nummer |
70660-58-1 |
|---|---|
Molekularformel |
C22H22Cl2N5O2.HO4S C22H23Cl2N5O6S |
Molekulargewicht |
556.4 g/mol |
IUPAC-Name |
4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethyl-3-methyl-N-(2-pyridin-1-ium-1-ylethyl)aniline;hydrogen sulfate |
InChI |
InChI=1S/C22H22Cl2N5O2.H2O4S/c1-3-28(12-11-27-9-5-4-6-10-27)17-7-8-21(16(2)13-17)25-26-22-19(23)14-18(29(30)31)15-20(22)24;1-5(2,3)4/h4-10,13-15H,3,11-12H2,1-2H3;(H2,1,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
CETWZRFHWSAAFL-UHFFFAOYSA-M |
Kanonische SMILES |
CCN(CC[N+]1=CC=CC=C1)C2=CC(=C(C=C2)N=NC3=C(C=C(C=C3Cl)[N+](=O)[O-])Cl)C.OS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


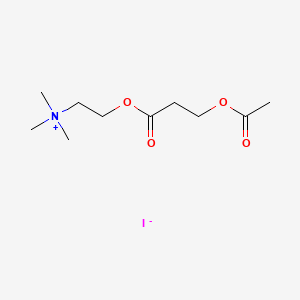
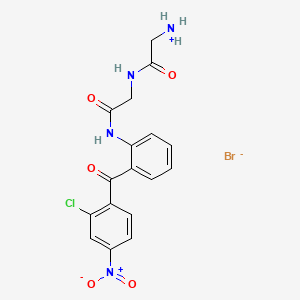
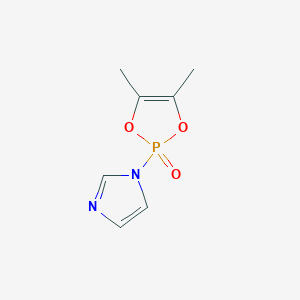
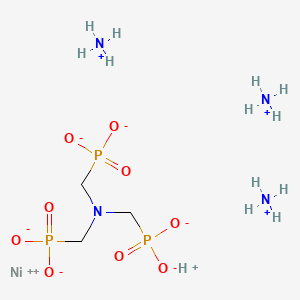
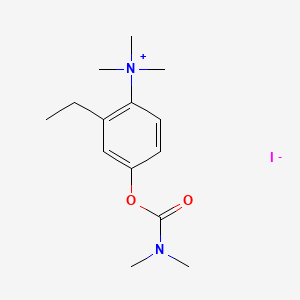
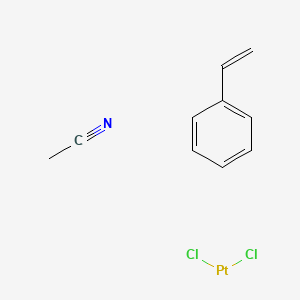
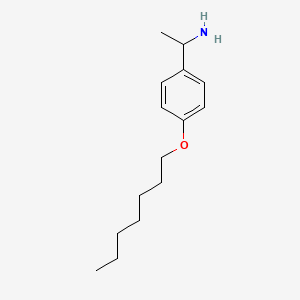


![Diammonium 4,4'-[(9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino]bis(toluene-3-sulfonate)](/img/structure/B13762589.png)

![6-Bromo-4-methyl-1H-benzo[D]imidazole-2-thiol](/img/structure/B13762603.png)

